molecular formula C21H19NO2 B182546 N-(4-methoxyphenyl)-2,2-diphenylacetamide CAS No. 23105-44-4

N-(4-methoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B182546
CAS No.: 23105-44-4
M. Wt: 317.4 g/mol
InChI Key: ZATVTEDXNKZSDM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methoxyaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-2,2-diphenylacetamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent . The presence of the methoxy group enhances its interaction with biological targets, potentially increasing efficacy compared to similar compounds.

  • Mechanism of Action : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition could explain its analgesic effects and neuroprotective properties.

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Studies have explored its efficacy in inhibiting cancer cell growth, with promising results in vitro.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis:

  • Building Block : It can be used to synthesize more complex molecules in chemical research.
  • Modification Reactions : Oxidation and reduction reactions can modify the compound to enhance its biological activity or create novel derivatives.

Case Study 1: Analgesic Efficacy

A study examined the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Anticancer Potential

In vitro tests demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest, suggesting it could be a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)-2-phenylacetamide: Similar structure but with one less phenyl group.

    N-(4-Methoxyphenyl)-2,2-diphenylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide.

Uniqueness: N-(4-Methoxyphenyl)-2,2-diphenylacetamide is unique due to its specific combination of a methoxyphenyl group and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-Methoxyphenyl)-2,2-diphenylacetamide, also known as methacetin, is an organic compound belonging to the class of acetanilides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H19_{19}NO2_2
  • Molecular Weight : 317.39 g/mol
  • Functional Groups : Methoxy group attached to a phenyl ring, diphenylacetamide backbone.

The presence of the methoxy group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy compared to structurally similar compounds.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition is crucial for its analgesic effects.
  • Receptor Interaction : Preliminary studies suggest that it may interact with cannabinoid receptors (CB1 and CB2), influencing their activity and potentially modulating pain perception and inflammation .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit the production of nitric oxide in macrophages. These findings suggest potential applications in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Properties
N-(4-methoxyphenyl)-2-phenylacetamideSimilar diphenyl structureEnhanced solubility due to fewer steric hindrances
N-(4-bromophenyl)-2,2-diphenylacetamideBromine substituent on phenyl ringIncreased reactivity due to halogen presence
N-(4-chlorophenyl)-2,2-diphenylacetamideChlorine substituentPotentially higher antibacterial activity
N-(4-hydroxyphenyl)-2,2-diphenylacetamideHydroxy group instead of methoxyIncreased polarity may enhance bioavailability

This table illustrates how structural modifications can influence the biological activity and pharmacological profiles of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced inflammatory markers in cultured macrophages when compared to control groups.
  • Animal Models : In animal models of pain and inflammation, administration of this compound resulted in a notable decrease in pain responses measured by behavioral assays .
  • Pharmacokinetics : The compound has been detected in human blood samples, indicating potential systemic absorption following exposure. This aspect is crucial for understanding its therapeutic window and safety profile .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATVTEDXNKZSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322641
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23105-44-4
Record name NSC401724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-methoxyphenyl)-2,2-diphenylacetamide
N-(4-methoxyphenyl)-2,2-diphenylacetamide
N-(4-methoxyphenyl)-2,2-diphenylacetamide
N-(4-methoxyphenyl)-2,2-diphenylacetamide
N-(4-methoxyphenyl)-2,2-diphenylacetamide
N-(4-methoxyphenyl)-2,2-diphenylacetamide

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